

Unveiling Boc-Asp(OAll)-OH: A Technical Guide for Advanced Research Applications

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Compound of Interest

Compound Name: *Boc-Asp(OAll)-OH*

CAS No.: 132286-77-2

Cat. No.: B558370

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In the intricate world of peptide synthesis and drug development, the selection of building blocks with orthogonal protecting groups is paramount for achieving complex molecular architectures. This technical guide delves into the core characteristics of **Boc-Asp(OAll)-OH**, a versatile aspartic acid derivative, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its properties and applications.

Core Characteristics and Physicochemical Properties

N- α -tert-butyloxycarbonyl-L-aspartic acid β -allyl ester, commonly referred to as **Boc-Asp(OAll)-OH**, is a key reagent in solid-phase peptide synthesis (SPPS). Its utility stems from the orthogonal nature of its protecting groups: the acid-labile Boc (tert-butyloxycarbonyl) group on the α -amino group and the palladium-cleavable allyl ester on the β -carboxyl group of the aspartic acid side chain. This unique feature allows for the selective deprotection and modification of the side chain while the peptide backbone remains protected and anchored to the solid support.

Quantitative data for **Boc-Asp(OAll)-OH** is summarized in the table below, providing a quick reference for researchers.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₉ NO ₆	[Source 1, 5, 9]
Molecular Weight	273.28 g/mol	[Source 1, 2, 5, 9]
Appearance	White crystalline powder	[Source 13]
Purity	≥98.0%	[Source 2, 5]
Optical Rotation	[α] _D -27.0±2.0°, c = 1 in DMF (L-isomer)	[Source 2]
Melting Point	45-54 °C	[Source 13]
CAS Number	132286-77-2 (L-isomer)	[Source 2, 5, 7, 9]

Experimental Protocols

I. Incorporation of Boc-Asp(OAll)-OH in Boc-SPPS

This protocol outlines the standard procedure for incorporating **Boc-Asp(OAll)-OH** into a growing peptide chain using manual or automated Boc solid-phase peptide synthesis.

Materials:

- Pre-loaded resin (e.g., Merrifield or MBHA resin)
- **Boc-Asp(OAll)-OH**
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIEA)

- Coupling agents (e.g., HBTU, HATU)
- Wash solvents (DCM, DMF, Isopropanol)

Procedure:

- Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.
- Boc Deprotection:
 - Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).
 - Treat again with 50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group.
 - Wash the resin with DCM (3x), Isopropanol (2x), and DMF (3x).
- Neutralization:
 - Treat the resin with a 10% solution of DIEA in DMF for 2 minutes.
 - Repeat the neutralization step.
 - Wash the resin with DMF (3x) and DCM (3x).
- Coupling of **Boc-Asp(OAll)-OH**:
 - Dissolve **Boc-Asp(OAll)-OH** (3 equivalents) and a coupling agent (e.g., HBTU, 3 equivalents) in DMF.
 - Add DIEA (6 equivalents) to the solution and pre-activate for 2-5 minutes.
 - Add the activated amino acid solution to the resin.
 - Allow the coupling reaction to proceed for 1-2 hours at room temperature.
 - Monitor the reaction completion using a Kaiser test.
 - Wash the resin with DMF (3x) and DCM (3x).

II. On-Resin Deprotection of the Allyl Ester Side Chain

This protocol details the selective removal of the allyl protecting group from the aspartate side chain while the peptide remains attached to the resin.

Materials:

- Peptide-resin containing the Asp(OAll) residue
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Palladium catalyst (e.g., Pd(PPh₃)₄)
- Allyl scavenger (e.g., Phenylsilane (PhSiH₃) or Morpholine)
- Inert gas (Argon or Nitrogen)

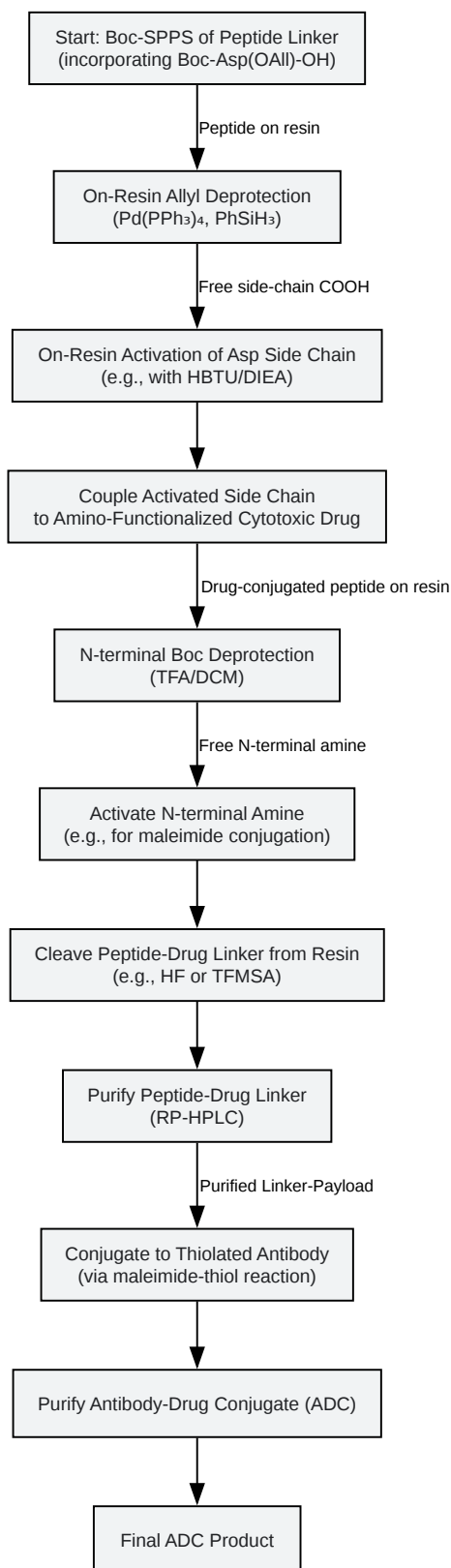
Procedure:

- Resin Preparation: Swell the peptide-resin in anhydrous DCM or THF under an inert atmosphere.
- Deprotection Cocktail: Prepare a solution of the palladium catalyst (0.1-0.25 equivalents) and the allyl scavenger (20-24 equivalents) in the reaction solvent.
- Cleavage Reaction: Add the deprotection cocktail to the swollen resin and agitate the mixture at room temperature for 1-3 hours.
- Washing: Wash the resin extensively with the reaction solvent (e.g., DCM or THF) to remove the palladium catalyst and scavenger byproducts. Follow with washes with DMF and DCM.

Applications in Drug Development: A Workflow for Antibody-Drug Conjugate (ADC) Linker Synthesis

Boc-Asp(OAll)-OH is a valuable tool for the synthesis of peptide-based linkers used in ADCs. The orthogonal protection scheme allows for the on-resin modification of the aspartate side chain to attach a cytotoxic drug.

The following diagram illustrates a logical workflow for the synthesis of a peptide-drug linker using **Boc-Asp(OAll)-OH**, followed by conjugation to an antibody.



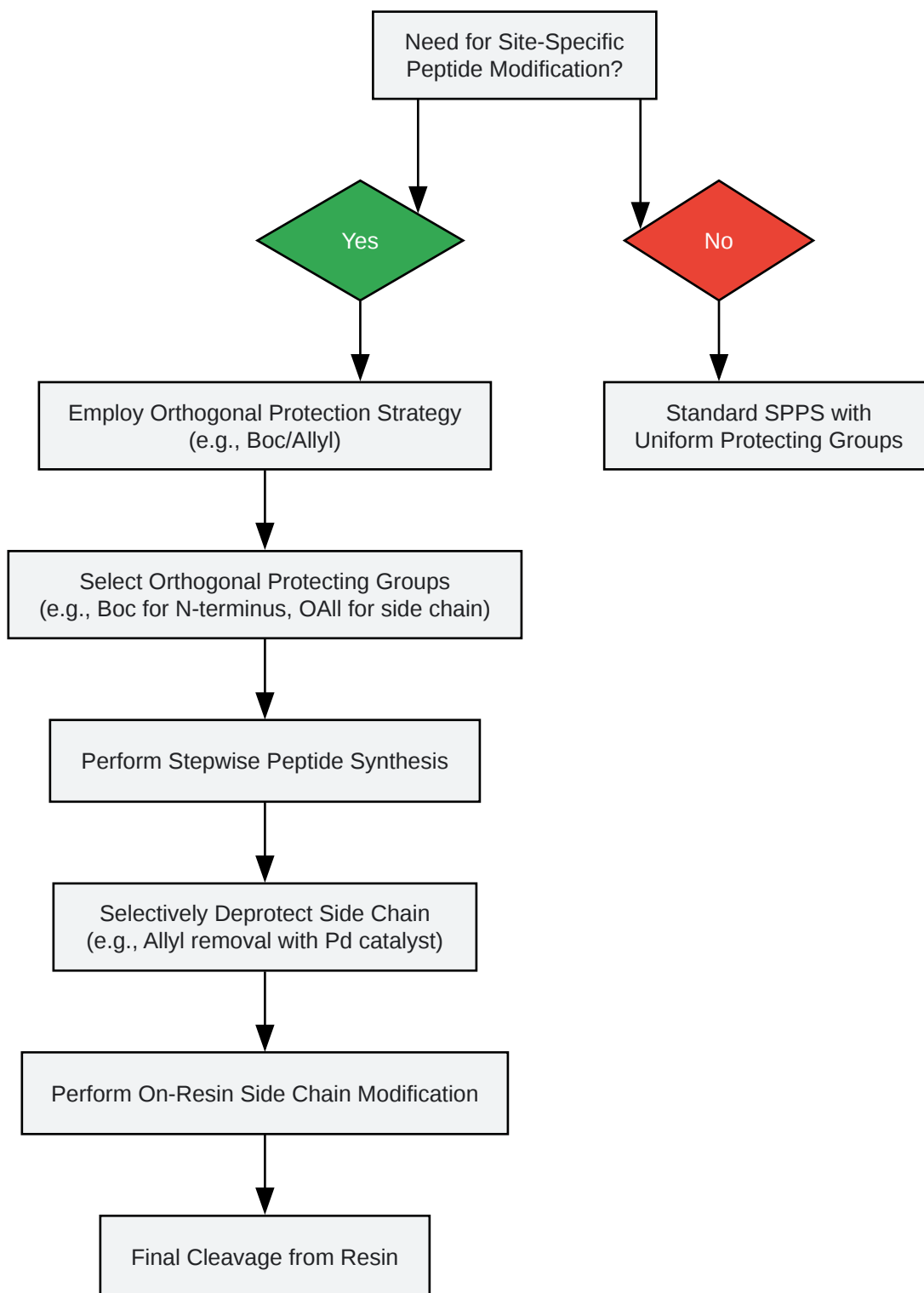
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Workflow for ADC Linker Synthesis.

Signaling Pathways and Logical Relationships

As **Boc-Asp(OAll)-OH** is a synthetic building block, it is not directly involved in biological signaling pathways. However, the peptides synthesized using this molecule can be designed to interact with specific cellular targets. The logical relationship central to its utility is the principle of orthogonal protection, which is fundamental to modern peptide chemistry.

The following diagram illustrates the decision-making process for employing an orthogonal protection strategy in peptide synthesis.



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Decision logic for using orthogonal protection.

Conclusion

Boc-Asp(OAll)-OH stands out as a critical reagent for advanced research applications, particularly in the synthesis of complex peptides and the development of sophisticated bioconjugates like ADCs. Its well-defined chemical properties and the orthogonality of its protecting groups provide chemists with the flexibility to perform selective, on-resin modifications, opening avenues for novel therapeutic and diagnostic agents. The detailed protocols and workflows provided in this guide aim to empower researchers to effectively harness the potential of this versatile building block.

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